molecular formula C16H14Cl2N2O3 B4180120 (3,4-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

(3,4-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B4180120
M. Wt: 353.2 g/mol
InChI Key: MUHRGUHAQFNZJW-UHFFFAOYSA-N
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Description

(3,4-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves the acylation of piperazine with 3,4-dichlorobenzoyl chloride and 2-furoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form carboxylic acids.

    Reduction: The dichlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of (3,4-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorobenzoyl)piperazine: Lacks the furoyl group, which may affect its biological activity.

    4-(2-furoyl)piperazine: Lacks the dichlorobenzoyl group, which may influence its chemical reactivity and pharmacological properties.

Uniqueness

(3,4-DICHLOROPHENYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to the presence of both the dichlorobenzoyl and furoyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-12-4-3-11(10-13(12)18)15(21)19-5-7-20(8-6-19)16(22)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHRGUHAQFNZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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